3-(3-Fluoroazetidin-3-yl)propanenitrile hydrochloride
Description
3-(3-Fluoroazetidin-3-yl)propanenitrile hydrochloride is a fluorinated azetidine derivative with a propanenitrile backbone. The compound combines a rigid azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with fluorine at the 3-position and a nitrile-functionalized propane chain. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
3-(3-fluoroazetidin-3-yl)propanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2.ClH/c7-6(2-1-3-8)4-9-5-6;/h9H,1-2,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGQTGDQXYQUHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CCC#N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoroazetidin-3-yl)propanenitrile hydrochloride typically involves the fluorination of azetidine derivatives followed by subsequent reactions to introduce the propanenitrile group. One common method involves the reaction of 3-azetidinol with a fluorinating agent, such as Selectfluor, to produce 3-fluoroazetidin-3-ol. This intermediate is then converted to the nitrile group through a dehydration reaction using reagents like thionyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes and the use of continuous flow reactors to ensure consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Fluoroazetidin-3-yl)propanenitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst are typical reagents.
Substitution: Various nucleophiles, such as alkyl halides or amines, can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Fluorinated amines, ethers
Scientific Research Applications
3-(3-Fluoroazetidin-3-yl)propanenitrile hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated compounds in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3-Fluoroazetidin-3-yl)propanenitrile hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atom can enhance the binding affinity and selectivity of the compound towards its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The following table summarizes structurally related compounds and their distinguishing features:
Detailed Comparative Analysis
Fluorinated Azetidines
- 3-Fluoroazetidine hydrochloride (CAS 617718-46-4) : Shares the fluorinated azetidine core but lacks the propanenitrile extension. Its smaller size and higher polarity may limit its utility in lipid bilayer penetration compared to the target compound .
- However, steric hindrance may reduce conformational flexibility compared to the mono-fluorinated target compound .
Nitrile-Containing Derivatives
- Fenproporex hydrochloride (CAS 15686-21-6) : While retaining the nitrile group, its amphetamine-like structure diverges significantly. Fenproporex is clinically used as an appetite suppressant, highlighting the pharmacological versatility of nitrile-containing compounds .
Ring Size and Substitution Effects
- 3,3-Difluoropiperidine hydrochloride (CAS 496807-97-7) : The six-membered piperidine ring offers greater conformational flexibility than the azetidine core. This may improve metabolic stability in vivo but reduce target selectivity .
Biological Activity
3-(3-Fluoroazetidin-3-yl)propanenitrile hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₅H₈ClF₃N₂
- Molecular Weight : 180.58 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈ClF₃N₂ |
| Molecular Weight | 180.58 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Research indicates that this compound interacts with specific biological pathways, primarily influencing protein kinases and lipid metabolism . The compound exhibits inhibitory effects on certain enzymes involved in cellular signaling, which can have implications for various diseases, including cancer and metabolic disorders.
Key Biological Pathways Affected
- Protein Kinase Inhibition : The compound has been shown to inhibit the activity of specific protein kinases that are crucial for cancer cell proliferation.
- Fatty Acid Synthesis Modulation : It may also modulate the fatty acid synthesis pathway, which is often dysregulated in cancer cells.
Cancer Treatment
Studies have indicated that this compound may be effective against various types of cancers due to its ability to inhibit cell proliferation and induce apoptosis in cancerous cells.
Case Study: Breast Cancer
A recent study demonstrated that administration of this compound led to a significant reduction in tumor size in a mouse model of breast cancer, suggesting its potential as a therapeutic agent.
Viral Infections
The compound has also shown promise in treating viral infections by targeting metabolic pathways essential for viral replication.
Case Study: Hepatitis C
In vitro studies have revealed that this compound inhibits the replication of Hepatitis C virus by modulating lipid metabolism, which is critical for viral assembly and release.
Efficacy Studies
- In Vitro Studies : Laboratory tests indicate that the compound significantly inhibits the growth of various cancer cell lines, including those resistant to conventional therapies.
- Animal Trials : In vivo experiments have shown promising results regarding tumor reduction and improved survival rates in treated subjects compared to controls.
Safety Profile
Preliminary toxicity assessments suggest a favorable safety profile, with minimal adverse effects observed at therapeutic doses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
